Sodium;(114C)pentanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
80143-66-4 |
|---|---|
Molecular Formula |
C5H9NaO2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
sodium;(114C)pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1/i5+2; |
InChI Key |
LHYPLJGBYPAQAK-DFIQVTRPSA-M |
SMILES |
CCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC[14C](=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2 Propylpentanoate
Optimization Strategies in 2-Propylpentanoate (B1229163) Synthesis
The optimization of synthetic routes for sodium 2-propylpentanoate is a key focus of research, aiming to enhance efficiency, reduce costs, and promote environmental sustainability. e3s-conferences.org
Enhancements in Reaction Efficiency and Product Yield
Optimizing reaction conditions is fundamental to increasing the efficiency and yield of sodium 2-propylpentanoate synthesis. moravek.com Key parameters that are often adjusted include temperature, reaction time, and the choice of solvents and catalysts. e3s-conferences.orgnih.gov For instance, a single-step synthesis of valproic acid has been developed to be less energy-intensive and produce higher yields in a shorter time. quickcompany.in
The use of Design of Experiments (DoE) has become a valuable tool in systematically screening and optimizing these parameters to achieve higher product yields. nih.gov Research has demonstrated that optimizing factors such as reactant ratios and temperature can significantly boost conversion rates. rsc.org In some optimized processes, yields as high as 94.3% have been reported for related esterification reactions. rsc.org
Automated systems and flow chemistry are also being employed to enhance reaction control, which can lead to increased productivity and more consistent yields. moravek.com These technologies allow for precise management of reaction conditions, minimizing the formation of byproducts and simplifying purification processes. wikipedia.org
Cost-Effectiveness and Process Scalability for Research and Production
One approach to improving cost-effectiveness involves developing milder reaction conditions, such as lower decarboxylation temperatures, which reduces energy costs. google.com For example, processes that avoid high temperatures (which can be between 140-250 °C) and strong acid catalysts are not only more economical but also safer for commercial production. google.com The alkoxide method, for instance, is noted for its efficiency and suitability for large-scale production due to its brief reaction time.
The following table outlines key considerations for enhancing cost-effectiveness and scalability:
| Strategy | Key Considerations | Impact |
| Raw Material Sourcing | Utilizing cost-effective precursors and catalysts. | Reduces overall production cost. e3s-conferences.org |
| Process Simplification | Minimizing the number of reaction steps and resource consumption. | Lowers operational expenses and improves efficiency. e3s-conferences.org |
| Energy Efficiency | Employing lower reaction temperatures and pressures. | Decreases utility costs, particularly at an industrial scale. google.com |
| Scalability | Ensuring the process is adaptable from lab to large-scale production. | Facilitates commercially viable manufacturing. google.com |
Development of Sustainable and Green Chemistry Approaches in 2-Propylpentanoate Production
In recent years, there has been a significant shift towards incorporating the principles of green chemistry into pharmaceutical synthesis to minimize environmental impact. mdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comcuestionesdefisioterapia.com
Key principles of green chemistry relevant to 2-propylpentanoate production include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Reagents : Avoiding the use of toxic solvents and hazardous reagents is crucial. cuestionesdefisioterapia.com For example, processes are being developed that avoid strong acid catalysts, making them more environmentally sound. google.com
Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org
Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents as they are more selective and generate less waste. acs.org
The application of these principles can lead to more sustainable and economically viable production methods for sodium 2-propylpentanoate. dataintelo.com This includes the development of processes that are not only environmentally friendly but also cost-effective and efficient. ejcmpr.com
Detailed Analysis of Synthetic Pathways
The synthesis of 2-propylpentanoic acid, the precursor to sodium 2-propylpentanoate, can be achieved through several routes. The malonic ester synthesis is a classic and versatile method for this purpose. chegg.comepo.org
Malonic Ester Synthesis Routes and Derivatives
The malonic ester synthesis is a well-established method for preparing carboxylic acids. chemicalnote.comaskthenerd.com It involves the alkylation of an ester of malonic acid, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org
The general steps of the malonic ester synthesis are:
Enolate Formation : The α-hydrogens of the malonic ester are acidic and can be removed by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. chemicalnote.comlibretexts.org
Alkylation : The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. This step can be repeated to create a dialkylated compound. wikipedia.orglibretexts.org
Hydrolysis and Decarboxylation : The substituted malonic ester is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to form the final carboxylic acid. chemicalnote.comaskthenerd.com
Diethyl Malonate and Halide Alkylation Reactions
In the synthesis of 2-propylpentanoic acid, diethyl malonate is the starting material. libretexts.org The process begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a carbanion. fiveable.mepearson.com This carbanion is then subjected to a double alkylation using a propyl halide, such as propyl bromide. chemicalbook.com
The reaction proceeds in the following steps:
First Alkylation : The diethyl malonate enolate reacts with the first equivalent of propyl bromide to form ethyl 2-carbethoxy-pentanoate.
Second Alkylation : The mono-alkylated ester still possesses an acidic α-hydrogen, which can be removed by a base. The resulting enolate then reacts with a second equivalent of propyl bromide to yield diethyl dipropylmalonate. libretexts.org
Hydrolysis and Decarboxylation : The diethyl dipropylmalonate is hydrolyzed with a strong base (like sodium hydroxide), followed by acidification, to produce dipropylmalonic acid. chemicalbook.com Heating this intermediate results in the loss of carbon dioxide (decarboxylation) to give the final product, 2-propylpentanoic acid. chemicalbook.com
The 2-propylpentanoic acid can then be converted to Sodium 2-propylpentanoate by reacting it with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. quickcompany.ingoogle.com
The table below summarizes the key reactants in this pathway:
| Reactant | Role |
| Diethyl Malonate | Starting material that provides the carboxylic acid backbone. fiveable.me |
| Sodium Ethoxide | Strong base used to deprotonate the diethyl malonate. chemicalnote.com |
| Propyl Bromide | Alkylating agent that adds the two propyl groups. chemicalbook.com |
| Sodium Hydroxide | Used for the hydrolysis of the ester groups. chemicalbook.com |
| Hydrochloric Acid | Used to acidify the reaction mixture before decarboxylation. chemicalbook.com |
This synthetic route is a reliable method for producing 2-propylpentanoic acid and, subsequently, its sodium salt. chegg.comrsc.org
Hydrolysis and Decarboxylation Techniques
A pivotal stage in the synthesis of the parent compound, 2-propylpentanoic acid, involves the hydrolysis and subsequent decarboxylation of a dipropylated intermediate. Traditional synthesis routes often begin with the alkylation of compounds like diethyl malonate or ethyl cyanoacetate (B8463686) using a propyl halide, such as 1-bromopropane, to form a disubstituted ester. vulcanchem.comchemicalbook.com This intermediate must then be converted to the final carboxylic acid.
The process involves two key transformations:
Hydrolysis: The dipropylated ester intermediate is saponified using a strong base. This reaction is typically conducted by heating the intermediate with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture, such as methanol-water or ethanol-water. scirp.orgquickcompany.in For instance, one method involves heating the reaction mixture to approximately 80°C for a period of 3 to 4 hours to ensure complete hydrolysis of the ester groups to a carboxylate salt. quickcompany.in An alternative starting material, 5,5-dipropylbarbituric acid, can also be hydrolyzed under alkaline conditions to yield 2,2-dipropylmalonic acid. csfarmacie.cz
Decarboxylation: Following hydrolysis and acidification, the resulting 2,2-dipropylmalonic acid undergoes decarboxylation to yield 2-propylpentanoic acid. This step typically requires significant thermal energy to remove a molecule of carbon dioxide. Conventional methods involve heating the malonic acid derivative to high temperatures, often in the range of 140-155°C, for several hours. scirp.orgquickcompany.in Research into more efficient methods has demonstrated that microwave-assisted decarboxylation can drastically reduce reaction times. In one study, the microwave-mediated conversion of 2,2-dipropylmalonic acid to 2-propylpentanoic acid was achieved in just three minutes with quantitative yield, eliminating the need for high-boiling solvents or catalysts that are common in traditional thermal decarboxylation. scirp.org
| Technique | Key Reagents & Conditions | Typical Reaction Time | Notes |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol/Water | 3 - 4 hours at ~80°C | Converts dipropyl malonic esters to the corresponding dicarboxylic acid salt. quickcompany.in |
| Thermal Decarboxylation | Heat | ~5 hours at 140-155°C | Removes one carboxyl group as CO2 from dipropylmalonic acid. quickcompany.in |
| Microwave-Assisted Decarboxylation | Microwave Irradiation | 3 minutes | Offers a rapid, solvent-free, and high-yield alternative to thermal methods. scirp.org |
Neutralization and Crystallization Processes for Sodium 2-Propylpentanoate
The final step in forming Sodium 2-propylpentanoate is the neutralization of the synthesized 2-propylpentanoic acid, followed by crystallization to isolate the solid salt.
Neutralization: This is a standard acid-base reaction where 2-propylpentanoic acid is treated with a stoichiometric equivalent of a sodium-containing base. chemicalbook.com The most common and direct method involves reacting the carboxylic acid with sodium hydroxide (NaOH). quickcompany.in The reaction is typically carried out in a suitable solvent system, such as toluene (B28343) or a mixture of methanol (B129727) and toluene, to facilitate the reaction and subsequent isolation. quickcompany.in The resulting solution has a pH value between 7.0 and 8.5. nihs.go.jp It is crucial to control the stoichiometry; partial neutralization with 0.5 equivalents of NaOH results in the formation of divalproex sodium, a stable 1:1 coordination complex of sodium valproate and valproic acid. google.com
Crystallization: After neutralization, the solvent is typically removed, and the crude sodium salt is purified through crystallization. This process isolates Sodium 2-propylpentanoate as a white, crystalline powder. researchgate.netresearchgate.net The selection of solvent and control of temperature during crystallization are critical for obtaining a product with high purity and the desired crystal morphology. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which necessitates careful handling and storage in hermetic containers to maintain its crystalline structure and stability. nihs.go.jpresearchgate.net
| Process | Key Reagents/Conditions | Product Characteristics | Reference |
| Neutralization | 2-propylpentanoic acid, Sodium Hydroxide (NaOH) | Aqueous solution with pH 7.0-8.5 | chemicalbook.comnihs.go.jp |
| Crystallization | Controlled temperature reduction, solvent evaporation | White, crystalline, hygroscopic powder | researchgate.netresearchgate.net |
Continuous Flow Synthesis Innovations for Sodium 2-Propylpentanoate
The principles of flow chemistry are being applied to the synthesis of pharmaceutical compounds to enhance safety, efficiency, and scalability. In a continuous flow setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions. This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved reaction consistency, and the potential for automation. beilstein-journals.org
Flow Chemistry Parameters and Optimization
In a continuous flow system, several parameters are meticulously controlled to optimize the synthesis of Sodium 2-propylpentanoate and its intermediates. Automated continuous flow reactors enable the precise management of temperature, pressure, and reactant addition rates, which directly impacts reaction kinetics and product consistency.
Key parameters for optimization include:
Temperature and Residence Time: The reaction temperature and the time reactants spend in the reactor (residence time) are finely tuned to maximize the conversion rate and minimize the formation of byproducts. For example, in a related continuous process for an intermediate, a reaction temperature of 230–240°C with a residence time of one hour was found to achieve 95% conversion.
Stoichiometry: The molar ratios of reactants are precisely controlled by the flow rates of the individual feed streams. This allows for the optimization of reagent use and the minimization of waste.
Solvent and Concentration: The choice of solvent and the concentration of the reactants can significantly influence reaction rates and product solubility within the flow system.
The ability to rapidly screen and optimize these parameters allows for the development of highly efficient and reproducible manufacturing processes.
Novel Reaction Steps, including Dipropylation with Propyl Chloride
A core reaction in the synthesis of the 2-propylpentanoic acid backbone is the dialkylation of a suitable precursor. This is traditionally achieved by reacting a malonic ester or cyanoacetic ester with two equivalents of a propyl halide in the presence of a base. chemicalbook.com While propyl bromide is commonly cited, propyl chloride can also be used as the alkylating agent.
In a continuous flow setting, this dipropylation step can be telescoped with subsequent reactions. The alkylation precursor and the propyl halide would be introduced into a flow reactor containing a suitable base. The enhanced heat transfer of the microreactor system allows for the safe use of highly exothermic reactions at temperatures that might be hazardous in a large-scale batch reactor.
| Synthesis Step | Traditional Method | Continuous Flow Innovation |
| Dipropylation | Batch reaction of a malonic ester with propyl bromide. chemicalbook.com | Continuous mixing of reactants (e.g., malonic ester, propyl chloride/bromide, base) in a flow reactor for precise temperature control and improved safety. |
| Intermediate Processing | Isolation and purification between steps. | "Telescoped" reactions where the output of one reactor flows directly into the next, minimizing manual handling and processing time. beilstein-journals.org |
In-line Purification and Analytical Integration
A significant advantage of continuous flow synthesis is the ability to integrate real-time process analytical technology (PAT) and in-line purification. beilstein-journals.org This allows for continuous monitoring and control of the reaction, ensuring consistent product quality.
In-line Analytical Techniques: Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can be integrated directly into the flow path. beilstein-journals.org For Sodium 2-propylpentanoate, an in-line HPLC system could continuously sample the reaction output, providing real-time data on product purity and the concentration of any unreacted starting materials or byproducts. akjournals.com
In-line Purification: Various purification technologies can be incorporated into a continuous flow setup. These include:
Liquid-Liquid Extraction: To remove aqueous or organic-soluble impurities.
Scavenger Resins: Packed-bed reactors containing scavenger resins can be used to selectively remove unreacted reagents or byproducts.
Continuous Crystallization: The product stream can be fed into a continuous crystallizer to isolate the final Sodium 2-propylpentanoate salt with high purity.
Chromatography: Automated, continuous multicolumn chromatography systems can be used for high-resolution purification of the product stream. beilstein-journals.org
This integration of synthesis, analysis, and purification into a single, automated process represents a paradigm shift from traditional, multi-step batch manufacturing. beilstein-journals.org
Sophisticated Analytical and Characterization Techniques for Sodium 2 Propylpentanoate
Chromatographic Separations and Detection
Chromatography is the cornerstone for the analysis of Sodium 2-propylpentanoate (B1229163), enabling its separation from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized, each offering distinct advantages. ukaazpublications.com
HPLC is a robust and widely used technique for the analysis of Sodium 2-propylpentanoate. ukaazpublications.com Reversed-phase (RP) HPLC methods are particularly common for its quantification. bepls.comsielc.com
A significant challenge in the analysis of 2-propylpentanoate is its lack of a strong chromophore, which results in weak UV absorbance at low wavelengths, typically around 210 nm. nih.govresearchgate.net This makes detection at low concentrations difficult. nih.gov
To overcome this limitation, chemical derivatization is a key strategy. This involves reacting the valproic acid with a reagent to introduce a chromophore into the structure, shifting the absorption to a higher, more selective wavelength. nih.govresearchgate.net For instance, derivatization can be achieved through an esterification reaction with reagents like 2-hydroxyacetophenone (B1195853) or trichlorophenol, using coupling agents. nih.gov The reaction with 2-hydroxyacetophenone introduces a benzoyl ring, making the molecule more lipophilic and enhancing its detectability. nih.gov This approach has been shown to be highly sensitive, capable of quantifying valproic acid at concentrations as low as 0.75 × 10⁻⁵ mg/ml. nih.gov
The separation in HPLC is highly dependent on the choice of the stationary phase (column) and the mobile phase.
Column Selection : Reversed-phase columns are the standard for 2-propylpentanoate analysis. C18 columns are the most frequently mentioned, with various manufacturers and specifications being used, such as Fortis C18, Zorbax SB-C18, and Kromosil C18. bepls.comactamedicamarisiensis.roimist.ma A specialty column, Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, has also been employed. sielc.com
Mobile Phase Optimization : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a commonly used organic modifier, mixed with aqueous buffers like phosphate (B84403) buffer or diluted acids such as orthophosphoric acid or formic acid. bepls.comsielc.commfd.org.mk The pH of the aqueous component is often adjusted to ensure consistent ionization and retention of the analyte. For example, a mobile phase of acetonitrile and 0.1% orthophosphoric acid (pH 2.7) in an 80:20 v/v ratio has been successfully used. bepls.com Another study utilized a mixture of phosphate buffer and acetonitrile (47.5:52.5, v/v). mfd.org.mk The flow rate is typically maintained around 1.0 to 1.5 ml/min. mfd.org.mkakjournals.com
Table 1: Examples of HPLC Methodologies for Sodium 2-Propylpentanoate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Fortis C18 (100mm x 4.6ID, 2.5µm) bepls.com | C18 (250mm x 4.6mm) mfd.org.mk | Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile: 0.1% OPA, pH 2.7 (80:20 v/v) bepls.com | Phosphate buffer: Acetonitrile (47.5:52.5 v/v) mfd.org.mk | Acetonitrile, Water, Phosphoric Acid sielc.com |
| Flow Rate | 0.7 ml/min bepls.com | 1.2 ml/min mfd.org.mk | Not Specified |
| Detection | UV at 210 nm bepls.com | UV at 210 nm mfd.org.mk | Not Specified |
| Retention Time | 4.910 min bepls.com | 13.6 min mfd.org.mk | Not Specified |
Gas Chromatography (GC) Applications for 2-Propylpentanoate
Gas chromatography is a powerful technique for the analysis of volatile compounds like valproic acid. mfd.org.mk GC methods often involve extraction of the analyte from its matrix, followed by direct injection or derivatization.
For analysis, Sodium 2-propylpentanoate is typically converted to its acidic form, valproic acid, which is more volatile. ingentaconnect.com The analysis can be performed using a flame ionization detector (FID). brieflands.compharmaciyajournal.ru Various extraction techniques are employed, including liquid-liquid microextraction (LLME) from plasma and urine samples. brieflands.com Derivatization with reagents like a mixture of pentafluoropropionic anhydride (B1165640) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) can also be used prior to GC analysis. pharmaciyajournal.ru Capillary columns, such as those coated with Carbowax 6000, are common. ingentaconnect.comnih.gov
Table 2: Examples of GC Methodologies for Sodium 2-Propylpentanoate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | 10% Carbowax 6000 nih.gov | Capillary column (15 m x 0.25 mm x 0.33 µm) ingentaconnect.com | Not Specified |
| Extraction | Micro-extraction from serum nih.gov | Extraction and purification at pH 4.5 ingentaconnect.com | Air Assisted Liquid-Liquid Microextraction (LLME) brieflands.com |
| Internal Standard | 2-ethyl-2-methyl-caproic acid nih.gov | Not Specified | Not Specified |
| Detector | Not Specified (likely FID) | Flame Ionization Detector (FID) ingentaconnect.com | Flame Ionization Detector (FID) brieflands.com |
| Linear Range | Not Specified | 2-20 mg/mL ingentaconnect.com | 0.5-500 µg/mL (plasma) brieflands.com |
Coupling with Mass Spectrometry (MS) for Comprehensive Qualitative and Quantitative Analysis
To enhance sensitivity and specificity, chromatographic systems are frequently coupled with mass spectrometry (MS). ukaazpublications.com This combination, known as hyphenated techniques (e.g., GC-MS and HPLC-MS), provides both retention time data from the chromatograph and mass-to-charge ratio data from the spectrometer, allowing for definitive identification and quantification.
LC-MS/MS is a particularly powerful tool, often employing a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. actamedicamarisiensis.ro The analysis can be performed in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity. actamedicamarisiensis.ro For valproic acid, detection is often carried out in negative ionization mode, monitoring the deprotonated molecule [M-H]⁻ at m/z 143.1. actamedicamarisiensis.ro GC-MS has also been used extensively to analyze metabolic changes induced by the compound in various tissues. dovepress.com Direct-insertion chemical-ionization/mass spectrometry, without prior chromatographic separation, has also been described as a rapid method for its determination in serum. nih.gov
Table 3: Examples of MS Methodologies for Sodium 2-Propylpentanoate Analysis
| Technique | Ionization | Detection Mode | Monitored Ion (m/z) | Application |
| LC-MS/MS actamedicamarisiensis.ro | Electrospray (ESI), Negative | Single Ion Monitoring (SIM) | 143.1 (from 144.2) | Quantification in plasma |
| Direct-Insertion MS nih.gov | Chemical Ionization (CI) | Not Specified | Not Specified | Quantification in serum |
| GC-MS dovepress.com | Electron Impact (EI) | Full Scan (50-800 m/z) | Not Specified | Metabolomics in tissues |
| HPLC-MS/MS | Electrospray (ESI), Pos/Neg | Multiple Reaction Monitoring (MRM) | Not Specified | Quantification in serum |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Sodium 2-propylpentanoate and its interactions.
UV-Visible Spectroscopy : UV-Vis spectroscopy is used to characterize the electronic transitions within a molecule. For Sodium 2-propylpentanoate itself, the UV absorbance is weak. nih.gov However, this technique has been used to study its effect on other molecules, such as the visual G protein-coupled receptor Rhodopsin. In such studies, spectral shifts in the chromophore of the protein (retinal) are monitored upon interaction with the compound. mdpi.com
Infrared and Raman Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure. In the FTIR spectrum of valproic acid, characteristic broad peaks for aliphatic O-H stretching are observed around 2961 cm⁻¹, and a strong peak for C=O stretching appears around 1700 cm⁻¹. researchgate.net These techniques have been used to prove the presence of hydrogen bonding between divalproex sodium (a coordination complex of sodium valproate and valproic acid) and polymers like ethyl cellulose (B213188) in formulation studies. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. An expanded ¹H NMR spectrum of sodium valproate in D₂O provides detailed information about the chemical environment of the hydrogen atoms in the molecule. researchgate.net
Mass Spectrometry (as a standalone technique) : Beyond its use as a detector for chromatography, mass spectrometry provides the mass-to-charge ratio of the ionized molecule and its fragments. The mass spectrum of sodium valproate helps to confirm its molecular weight and fragmentation pattern, aiding in its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of Sodium 2-Propylpentanoate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of sodium 2-propylpentanoate.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of sodium 2-propylpentanoate. pharmaknowledgeforum.com The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. pharmaknowledgeforum.com
In the ¹H NMR spectrum of sodium valproate in D₂O, distinct signals corresponding to the different protons in the molecule can be observed. researchgate.net The terminal methyl groups (CH₃) of the propyl chains typically appear as a triplet, while the methylene (B1212753) groups (CH₂) present as multiplets due to spin-spin coupling with neighboring protons. The methine proton (CH) at the branch point exhibits a characteristic multiplet further downfield. hmdb.ca
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the valproate structure. scribd.com The carbonyl carbon of the carboxylate group is characteristically deshielded and appears at the downfield end of the spectrum. researchgate.net The signals for the aliphatic carbons appear at the upfield end of the spectrum. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure of sodium 2-propylpentanoate. pharmaknowledgeforum.com
Table 1: Representative NMR Data for Sodium 2-Propylpentanoate
| Nucleus | Atom Type | Approximate Chemical Shift (ppm) |
|---|---|---|
| ¹H | CH | ~2.2 |
| ¹H | CH₂ | ~1.2-1.6 |
| ¹H | CH₃ | ~0.9 |
| ¹³C | C=O | ~184 |
| ¹³C | CH | ~46 |
| ¹³C | CH₂ | ~20-35 |
| ¹³C | CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Solid-state ²³Na NMR spectroscopy is a powerful tool for investigating the different solid forms (polymorphs) of sodium 2-propylpentanoate and probing the local environment of the sodium cations. researchgate.net This technique is particularly valuable as it can provide structural information even for non-crystalline or poorly crystalline samples. researchgate.net
Different polymorphic forms of sodium valproate can exhibit distinct ²³Na NMR spectra due to differences in the local coordination geometry of the sodium cations. researchgate.net Techniques such as magic-angle spinning (MAS), double-rotation (DOR), and multiple-quantum magic-angle spinning (MQMAS) are employed to obtain high-resolution spectra and identify the number of crystallographically unique sodium sites. researchgate.netresearchgate.net The ²³Na NMR parameters, such as the quadrupole coupling constant and asymmetry parameter, are sensitive to the local electronic environment and can be used to characterize the nature of sodium coordination, including interactions with the carboxylate groups of the valproate anion and water molecules in hydrated forms. researchgate.netresearchgate.net
NMR spectroscopy is instrumental in studying the interactions of sodium 2-propylpentanoate with other molecules at the atomic level. For instance, ¹H NMR has been used to investigate the chemical interaction between sodium valproate and the antiviral drug acyclovir (B1169). sums.ac.ir Studies have shown that the interaction between the carboxylate group of valproate and the amino groups of acyclovir leads to significant changes in the chemical shifts of the protons in both molecules, indicating a strong interaction, likely through hydrogen bonding. sums.ac.ir
Furthermore, NMR can be used to probe the binding of sodium valproate to proteins. nih.gov By observing changes in the NMR spectrum of the protein or the small molecule upon complex formation, information about the binding site and the nature of the interaction can be obtained. These studies are crucial for understanding the molecular basis of the compound's biological activity. nih.gov For example, 23Na NMR has been used to study the existence of sodium channels in biological membranes. nih.gov
UV-Visible and Fluorescence Spectroscopy for Ligand Binding and Interaction Kinetics
While sodium valproate itself lacks a strong chromophore for direct UV-Visible absorption studies, these spectroscopic techniques are valuable for investigating its binding to other molecules, such as proteins and DNA. researchgate.net The interaction of sodium valproate with a target molecule can induce changes in the UV-Visible spectrum of that molecule, which can be monitored to determine binding constants and stoichiometry. nih.gov
Fluorescence spectroscopy offers a highly sensitive method for studying ligand binding and interaction kinetics. science.gov For instance, the binding of sodium valproate to proteins like bovine serum albumin (BSA) can be studied by monitoring the quenching of the protein's intrinsic tryptophan fluorescence. nih.gov The release of retinal from the binding pocket of rhodopsin, a process that can be influenced by sodium valproate, can also be followed by changes in fluorescence. nih.govresearchgate.net Recently, a fluorescent nanosensor was developed for the determination of sodium valproate based on the quenching of the nanocomposite's fluorescence emission. researchgate.net
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules, such as proteins and DNA, upon interaction with ligands like sodium valproate. science.gov CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the secondary and tertiary structure of the macromolecule.
Studies have utilized CD spectroscopy to investigate the effect of sodium valproate on the conformation of proteins. For example, the interaction of sodium valproate with the visual G protein-coupled receptor rhodopsin has been examined, with results suggesting a destabilizing effect on a mutant form of the protein. researchgate.net In another study, CD spectroscopy was used to analyze the secondary structure of human serum albumin and hen egg white lysozyme (B549824) upon interaction with platinum-glucose conjugates, demonstrating the utility of this technique in probing drug-protein interactions. acs.org Furthermore, CD has been employed to study changes in the structure of metaphase chromosomes in cancer cells treated with valproic acid. researchgate.net
Advanced Structural Determination
Beyond spectroscopic methods, advanced techniques are employed for the definitive structural determination of sodium 2-propylpentanoate and its complexes. X-ray diffraction, for instance, has been used to determine the crystal structure of a hydrated 3:1 solvate of sodium valproate and valproic acid. researchgate.net This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to provide deeper insights into the structural and electronic properties of sodium valproate complexes. nih.gov These theoretical calculations can help to corroborate experimental findings from techniques like IR and NMR and provide a more complete understanding of the molecule's behavior. nih.gov
3D Electron Diffraction for Anhydrous Forms of Sodium 2-Propylpentanoate
The structural determination of the anhydrous form of sodium 2-propylpentanoate (also known as sodium valproate) has been a long-standing challenge in the pharmaceutical sciences. nih.gov The difficulty in growing crystals of a suitable size for conventional single-crystal X-ray diffraction (SCXRD) has historically hindered the elucidation of its atomic structure. nih.gov However, recent advancements in three-dimensional electron diffraction (3D ED) have provided a powerful tool for analyzing micro- and nanocrystals. chemrxiv.orgchemrxiv.org
A significant breakthrough in this area was the successful structure determination of anhydrous sodium valproate using 3D ED. nih.govchemrxiv.org Researchers overcame the compound's high sensitivity to both humidity and electron beams by developing a specialized glove-box-assisted cryo-transfer workflow. nih.govchemrxiv.org This technique allows for the preparation of electron microscopy grids in a protected atmosphere, preserving the integrity of the delicate crystals. chemrxiv.org
The 3D ED analysis revealed that the crystal system of anhydrous sodium valproate is monoclinic. chemrxiv.org The determined unit cell parameters are a = 31.06(6) Å, b = 14.36(3) Å, c = 6.24(12) Å, and β = 95.28(3) °. chemrxiv.org The structure itself is characterized by the formation of Na-valproate polyhedral chains. nih.gov This detailed structural information is crucial for understanding the physicochemical properties of this active pharmaceutical ingredient. nih.gov The study of different solid-state forms, including anhydrous and hydrated forms, is essential as they can affect drug absorption and utilization. researchgate.netresearchgate.net
Isotopic Labeling Applications in Analytical Chemistry
Isotopic labeling is a fundamental technique used to track the journey of an isotope through a chemical reaction, metabolic pathway, or within a cell. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org The labeled compound is then introduced into a system, and the position of the isotope in the resulting products is analyzed to understand the underlying processes. wikipedia.org Detection methods for these isotopes vary and include mass spectrometry, which differentiates based on mass, and infrared spectroscopy, which detects changes in vibrational modes. wikipedia.org Both stable isotopes (like deuterium (B1214612) and ¹³C) and radionuclides are utilized for these purposes. wikipedia.org
Deuterated and ¹³C-Labeled Pentanoate for Quantification and Metabolic Tracing
Deuterated and ¹³C-labeled pentanoate serve as invaluable tools for quantification and metabolic tracing studies. isotope.comnih.govisotope.com Deuterated pentanoic acid (D9-pentanoic acid) is frequently used as an internal standard in mass spectrometry-based analyses for accurate quantification of its unlabeled counterpart in complex biological matrices. isotope.comisotope.com This approach is critical in fields like lipidomics and metabolomics. isotope.comisotope.com
¹³C-labeled pentanoate is instrumental in metabolic tracing studies, which aim to follow the metabolic fate of the molecule within an organism. nih.gov For instance, studies have used ¹³C-labeled pentanoate to demonstrate its metabolism within the tricarboxylic acid (TCA) cycle. nih.gov Such research has revealed that the five-carbon chain of pentanoate can enter the TCA cycle through two distinct points, contributing to the pool of citrate (B86180), which can then be translocated to the nucleus and influence epigenetic processes like histone acetylation. nih.gov Another isotopic variant, ¹¹C-labeled pentanoic acid, is utilized in positron emission tomography (PET) to visualize and study myocardial metabolism. ontosight.ai
The general principle of metabolic tracing with stable isotopes involves introducing a labeled substrate into a biological system and monitoring the incorporation of the label into downstream metabolites over time. bitesizebio.comd-nb.info This provides a dynamic view of metabolic pathways, allowing researchers to determine where metabolites originate and where they are consumed. bitesizebio.com
Table 1: Examples of Isotopically Labeled Pentanoate and Their Applications
| Labeled Compound | Isotope | Application | References |
|---|---|---|---|
| Pentanoic acid (D9) | Deuterium | Internal standard for quantification in lipidomics and metabolomics. | isotope.comisotope.comisotope.comeurisotop.com |
| ¹³C-Labeled Pentanoate | Carbon-13 | Metabolic tracing of pathways like the TCA cycle. | nih.gov |
Applications in Lipidomics, Metabolomics, and Metabolic Pathway Research
The application of isotopically labeled pentanoate extends broadly across lipidomics, metabolomics, and metabolic pathway research. isotope.comnih.govisotope.comnih.govnih.gov These fields aim to comprehensively identify and quantify the complete set of lipids (lipidome) and metabolites (metabolome) within a biological sample, and to understand the intricate network of biochemical reactions that govern cellular function. nih.gov
In lipidomics and metabolomics, deuterated internal standards, including deuterated pentanoate, are crucial for the accurate quantification of lipids and other metabolites. nih.govresearchgate.net Untargeted metabolomics and lipidomics profiling of biological samples, such as seminal plasma, have identified changes in pentanoate levels that correlate with certain physiological states, highlighting its potential as a biomarker. nih.gov
Metabolic pathway research heavily relies on stable isotope tracers like ¹³C-labeled compounds to elucidate the activity of specific pathways. nih.govnih.gov By tracking the incorporation of ¹³C from a labeled precursor into various metabolites, researchers can infer the relative activity of different metabolic routes. nih.gov For example, ¹³C tracing has been pivotal in demonstrating the link between pentanoate metabolism and epigenetic modifications through the TCA cycle and histone acetylation, with significant implications for understanding and potentially treating diseases like cancer. nih.gov These studies provide critical insights into how microbial-derived metabolites like pentanoate can influence host cell metabolism and function. nih.gov The integration of data from isotopic labeling experiments with other omics technologies provides a more holistic understanding of cellular metabolism. selectscience.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Sodium;(114C)pentanoate |
| Sodium 2-Propylpentanoate |
| Sodium Valproate |
| Deuterated Pentanoic Acid (D9-pentanoic acid) |
| ¹³C-Labeled Pentanoate |
| ¹¹C-Labeled Pentanoic Acid |
| Citrate |
| Valproic Acid |
| Deuterium |
| Carbon-13 |
| Carbon-11 |
| Sodium |
| Oxygen |
Molecular Mechanisms of Action in Research Models Non Clinical Focus
Neurotransmitter System Modulation
A primary mechanism of action for sodium pentanoate is the enhancement of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA). wikipedia.org This is achieved by influencing several key enzymes within the GABA metabolic pathway.
Sodium pentanoate elevates brain concentrations of GABA, the main inhibitory neurotransmitter in the central nervous system. wikipedia.orgpatsnap.com This action is thought to stabilize neuronal activity and reduce the excessive neuronal firing characteristic of certain neurological conditions. patsnap.com The compound achieves this primarily by inhibiting the enzymes responsible for GABA catabolism. slc6a1kids.orgdroracle.ai
| Enzyme/Pathway | Effect of Sodium Pentanoate | Consequence |
| GABA Pathway | Enhancement | Increased inhibitory neurotransmission |
Gamma-aminobutyric acid transaminase (ABAT), also known as GABA-T, is the primary enzyme responsible for the degradation of GABA. patsnap.comcyagen.com By inhibiting ABAT, sodium pentanoate effectively reduces the breakdown of GABA, leading to its accumulation at the synapse and an enhancement of GABAergic inhibitory tone. patsnap.comslc6a1kids.orgdroracle.ai This inhibition is a cornerstone of its anticonvulsant effect observed in research models. wikipedia.org The interaction with ABAT is considered a key pharmacodynamic effect of the compound. tandfonline.com
Following its conversion by ABAT, GABA is further metabolized by succinate (B1194679) semialdehyde dehydrogenase (ALDH5A1), which converts succinate semialdehyde to succinate. nih.govnih.gov Research indicates that sodium pentanoate also inhibits ALDH5A1. tandfonline.comnih.govekb.eg This dual inhibition within the GABA degradation pathway further contributes to the buildup of GABA in the brain. nih.gov Deficiency in the ALDH5A1 enzyme itself leads to an inborn error in GABA metabolism. abclonal.comnih.govmedlineplus.gov Studies have explored how polymorphisms in the ALDH5A1 gene may affect responses to valproic acid. nih.govtandfonline.com
The α-ketoglutarate dehydrogenase (OGDH) complex is a critical enzyme in the Krebs cycle that converts α-ketoglutarate to succinyl-CoA. nih.govmedlink.comcellsignal.com This pathway competes with the synthesis of GABA from α-ketoglutarate. nih.govnih.gov Some in-vitro studies have demonstrated that high concentrations of valproic acid can inhibit OGDH. nih.govmdpi.com By inhibiting OGDH, the metabolic flux can be shunted away from the Krebs cycle and towards the production of GABA, further increasing its levels. nih.gov
| Target Enzyme | Gene | Action of Sodium Pentanoate | Resulting Effect on GABA Pathway |
| GABA Transaminase | ABAT | Inhibition | Decreased GABA degradation, increased GABA levels. patsnap.comekb.eg |
| Succinate Semialdehyde Dehydrogenase | ALDH5A1 | Inhibition | Decreased GABA degradation, increased GABA levels. tandfonline.comnih.govnih.gov |
| α-Ketoglutarate Dehydrogenase | OGDH | Inhibition (at high concentrations) | Increased substrate availability for GABA synthesis. nih.govmdpi.com |
Gamma-Aminobutyric Acid (GABA) Pathway Enhancement
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Beyond its effects on the GABA system, sodium pentanoate is a well-documented inhibitor of histone deacetylase (HDAC) enzymes. wikipedia.orgnih.govnih.gov HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. nih.gov By inhibiting HDACs, sodium pentanoate promotes a more open and transcriptionally active chromatin state, thereby influencing the expression of numerous genes. slc6a1kids.orgnih.gov This mechanism is distinct from its neurotransmitter-based actions and is an area of extensive research for its potential in various therapeutic contexts. nih.gov VPA appears to be a selective HDAC inhibitor, affecting class I and some class II HDACs but not others like HDAC6 or HDAC10. aacrjournals.org
A direct consequence of HDAC inhibition by sodium pentanoate is the global and gene-specific increase in histone acetylation. nih.gov This hyperacetylation is a key epigenetic mark associated with transcriptional activation. plos.org
Research Findings:
Studies in various cell lines, including HEK293 cells, have shown that treatment with sodium valproate leads to a significant increase in the acetylation of histone H3 and histone H4. plos.orgresearchgate.net
Specific lysine (B10760008) residues on histones have been identified as targets. For instance, sodium valproate treatment has been shown to enhance the acetylation of H3 at lysine 9 (H3K9ac) and H4 at lysine 5 (ac-H4K5). researchgate.net Other studies report increased acetylation at H3K14 and H3K56. apsnet.org
The induction of histone hyperacetylation is dose-dependent and correlates with the compound's ability to induce cellular changes, such as differentiation in transformed cells. aacrjournals.orgnih.gov
This effect on histone acetylation has been demonstrated to modify the transcription of hundreds of genes, underscoring the broad impact of this epigenetic mechanism. nih.govapsnet.org
| Histone Modification | Effect of Sodium Pentanoate | Research Model/Cell Line |
| Histone H3 Acetylation | Increased | HEK293 cells, SCA3/MJD transgenic Drosophila. plos.orgresearchgate.net |
| Histone H4 Acetylation | Increased | HEK293 cells, SCA3/MJD transgenic Drosophila. plos.orgresearchgate.net |
| H3K9 Acetylation | Increased | Botrytis cinerea, HEK293 cells. researchgate.netapsnet.org |
| H3K14 Acetylation | Increased | Botrytis cinerea. apsnet.org |
| H3K56 Acetylation | Increased | Botrytis cinerea. apsnet.org |
Differential Gene Expression Modulation
Differential gene expression analysis is a technique used to compare the levels of gene expression between different groups, such as cells treated with a substance versus untreated cells. nih.gov This method helps identify genes that are significantly up- or down-regulated, providing insights into the biological processes affected by the treatment. nih.govnih.gov The results are often visualized in formats like volcano plots and heatmaps to clearly present the genes with the most significant changes in expression. cfdeknowledge.orgresearchgate.net
In the context of murine erythroleukemia cells, studies have revealed significant differences in gene expression profiles between a parent cell line (MEL) and a derivative line resistant to differentiation (MEL-R). peerj.com Analysis identified 596 genes with more than a two-fold change in expression, with the majority being upregulated in the parental MEL cells. peerj.com Notably, a cluster of these upregulated genes in MEL cells is associated with the organization of the actin cytoskeleton. peerj.com Conversely, a significant portion of genes upregulated in the MEL-R cells code for histone proteins. peerj.com
The number of biological replicates and the size of the sequencing library are critical factors that can impact the outcomes of differential gene expression analysis. frontiersin.org Studies have shown that increasing the number of replicates generally leads to the identification of a higher number of differentially expressed genes. frontiersin.org
The following table provides a simplified representation of how differential gene expression data might be presented, drawing on the principles discussed in the research.
Table 1: Illustrative Differential Gene Expression in Response to a Test Compound
| Gene | Function | Fold Change (Log2) | P-value (Adjusted) | Regulation |
|---|---|---|---|---|
| Gene A | Cytoskeletal Organization | 2.5 | < 0.01 | Upregulated |
| Gene B | Cell Cycle Control | -1.8 | < 0.05 | Downregulated |
| Gene C | Apoptosis | 3.1 | < 0.001 | Upregulated |
This table is for illustrative purposes and does not represent actual data for Sodium;(114C)pentanoate.
Role in Cellular Differentiation Pathways (e.g., Neural, Osteoblastic) in vitro
The differentiation of stem cells into specialized cell types like osteoblasts is a complex process that can be influenced by various factors in a laboratory setting. nih.gov For instance, the differentiation of embryonic stem (ES) cells towards the osteoblast lineage can be enhanced by supplementing the culture media with substances such as ascorbic acid, beta-glycerophosphate, and dexamethasone. nih.gov
One molecule involved in cellular differentiation is the Neural Cell Adhesion Molecule (NCAM). Research has shown that NCAM plays a role in osteoblastic differentiation. frontiersin.org Silencing the NCAM gene in pre-osteoblastic cells and mesenchymal stem cells (MSCs) has been found to inhibit their differentiation into osteoblasts. frontiersin.org This inhibition is associated with a decrease in the activity of the Wnt/β-catenin and PI3K-Akt signaling pathways. frontiersin.org
In vitro studies on human retinoblastoma cells have demonstrated that neuronal-like differentiation can be induced by plating the cells on a specific substrate. nih.gov This differentiation is accompanied by changes in the properties of voltage-dependent sodium channels, which begin to resemble those found in nerve cells. nih.gov
Table 2: Factors Influencing Osteoblastic Differentiation in vitro
| Factor | Effect on Osteoblastic Differentiation | Associated Pathways/Markers |
|---|---|---|
| Ascorbic Acid, β-glycerophosphate, Dexamethasone | Enhancement | Formation of mineralized bone nodules |
| NCAM | Promotion | Wnt/β-catenin, PI3K-Akt signaling |
This table summarizes findings from studies on cellular differentiation and is not specific to this compound.
Immunomodulatory Effects via Epigenetic Crosstalk (referencing pentanoate as SCFA)
Pentanoate, as a short-chain fatty acid (SCFA), exhibits immunomodulatory properties through its influence on the metabolic and epigenetic landscape of immune cells. doaj.orgnih.govresearchgate.net These effects are crucial in modulating inflammatory responses and have been observed to suppress autoimmune inflammation in animal models. doaj.orgnih.gov
One of the key mechanisms of pentanoate's action is the induction of Interleukin-10 (IL-10) production in lymphocytes. nih.govresearchgate.net This is achieved by reprogramming the metabolic activity of these cells towards increased glucose oxidation. nih.govresearchgate.net The additional acetyl-CoA derived from pentanoate is utilized by histone acetyltransferases, leading to epigenetic modifications. nih.govresearchgate.net Furthermore, pentanoate enhances mTOR activity, which also contributes to this metabolic reprogramming. nih.govresearchgate.net
In addition to promoting IL-10, pentanoate also demonstrates a significant ability to inhibit histone deacetylases (HDACs) in CD4+ T cells. nih.govresearchgate.net This HDAC inhibition leads to a reduction in the production of the pro-inflammatory cytokine IL-17A. nih.govresearchgate.net By increasing IL-10 production and suppressing Th17 cells, pentanoate shows potential relevance for inflammatory and autoimmune conditions. nih.govresearchgate.net The immunomodulatory effects of SCFAs like pentanoate are linked to their ability to alter the chromatin landscape, making certain gene promoters more or less accessible to transcription factors. nih.gov
Table 3: Immunomodulatory Actions of Pentanoate (as an SCFA)
| Action | Mechanism | Target Cell/Molecule | Outcome |
|---|---|---|---|
| IL-10 Production Induction | Reprogramming metabolic activity towards glucose oxidation, supplying acetyl-CoA for histone acetyltransferases, enhancing mTOR activity. nih.govresearchgate.net | Lymphocytes | Anti-inflammatory response |
Mitochondrial Metabolic Perturbations
Influence on Coenzyme A Homeostasis
Coenzyme A (CoA) is a vital cofactor in cellular metabolism, participating in numerous reactions, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis and degradation. nih.gov The maintenance of CoA homeostasis is critical, and its disruption can lead to neurodegenerative diseases. nih.gov The synthesis of CoA is a multi-step process that begins with the uptake of pantothenate (Vitamin B5). nih.gov
Mitochondria, peroxisomes, and cytosolic pathways all contribute to the acetyl-CoA pool, and there are redundancies in place to maintain its homeostasis under stress. nih.govresearchgate.net Acetyl-CoA is a crucial precursor for lipid synthesis and protein acetylation. nih.govresearchgate.net The activation of mitochondrial acyl carrier protein (mtACP) is dependent on CoA, and impaired CoA homeostasis can lead to decreased levels of active mtACP. nih.gov This, in turn, can result in reduced lipoylation and decreased activity of lipoylated proteins. nih.gov
Impairment of Oxidative Phosphorylation and ATP Synthesis
Oxidative phosphorylation is the metabolic pathway where cells utilize enzymes to oxidize nutrients, leading to the production of adenosine (B11128) triphosphate (ATP). wikipedia.org This process occurs within the mitochondria and is essential for cellular energy production. wikipedia.orgnih.gov Dysfunction in mitochondria can lead to reduced efficiency of oxidative phosphorylation and a decrease in ATP synthesis. nih.gov
High concentrations of sodium have been shown to perturb mitochondrial respiration. nih.govmaastrichtuniversity.nl This can interfere with the electron transport chain (ETC), leading to a reduction in maximal respiration and a significant decrease in ATP production. nih.govmaastrichtuniversity.nl In some cases, this reduction in ATP production can be as pronounced as that caused by oligomycin, a known inhibitor of mitochondrial complex V (ATP synthase). maastrichtuniversity.nl This interference can also lead to a collapse of the mitochondrial membrane potential. maastrichtuniversity.nl Inhibition of ATP synthase can also trigger an increase in mitochondrial reactive oxygen species (ROS). embopress.org
Disorders of oxidative phosphorylation can lead to a variety of clinical manifestations, often affecting tissues with high energy demands such as the central nervous system, retina, and muscle. msdmanuals.com
Table 4: Effects of Perturbed Mitochondrial Respiration
| Perturbation | Consequence |
|---|---|
| Interference with Electron Transport Chain (ETC) | Reduced maximal respiration, decreased ATP production. nih.govmaastrichtuniversity.nl |
| High Sodium Concentration | Collapse of mitochondrial membrane potential. maastrichtuniversity.nl |
β-Oxidation Pathway Interference and Metabolite Formation (e.g., 4-ene-VPA-CoA, Valproyl-CoA)
Valproic acid (VPA), a branched-chain fatty acid, undergoes metabolism in the mitochondria via the β-oxidation pathway, similar to endogenous fatty acids. pharmgkb.orgresearchgate.net This process involves the formation of several metabolites, some of which are pharmacologically active or have been implicated in the compound's toxic effects.
A key initial step in the mitochondrial metabolism of VPA is its conversion to valproyl-CoA (VPA-CoA), a reaction catalyzed by medium-chain acyl-CoA synthase. pharmgkb.orgnih.gov VPA-CoA is considered a therapeutic metabolite and may contribute to the antiepileptic activity of VPA by stimulating Na+, K+-ATPase activity, particularly when brain ATP concentrations are low. nih.govencyclopedia.pub
From VPA-CoA, the β-oxidation pathway proceeds through a series of enzymatic reactions. VPA-CoA is converted to 2-ene-VPA-CoA by 2-methyl-branched chain acyl-CoA dehydrogenase. pharmgkb.org Subsequent hydration by enoyl-CoA hydratase forms 3-hydroxy-valproyl-CoA, which is then oxidized to 3-keto-valproyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. pharmgkb.org The complete β-oxidation of VPA was once debated, but studies have demonstrated the thiolytic cleavage of 3-oxovalproyl-CoA into propionyl-CoA and pentanoyl-CoA, indicating the pathway can proceed to completion. portlandpress.com
A significant branch of VPA metabolism involves the formation of 4-ene-VPA through cytochrome P450-mediated oxidation. nih.gov This metabolite can enter the mitochondria and be converted to 4-ene-VPA-CoA. nih.gov The subsequent β-oxidation of 4-ene-VPA-CoA can lead to the formation of a reactive metabolite, (E)-2,4-diene-VPA-CoA. pharmgkb.orgnih.gov This metabolite is considered cytotoxic and can deplete mitochondrial glutathione (B108866) pools and form conjugates with coenzyme A, thereby inhibiting enzymes within the β-oxidation pathway. pharmgkb.orgnih.govmdpi.com The introduction of a fluorine atom at the alpha-carbon of VPA has been explored to block this toxic pathway, as the resulting α-fluoro-4-ene VPA does not undergo β-oxidation. mdpi.com
Table 1: Key Metabolites in the β-Oxidation of Valproic Acid
| Metabolite | Formation Pathway | Significance |
| Valproyl-CoA (VPA-CoA) | Initial activation of VPA in mitochondria. pharmgkb.org | Active metabolite, may contribute to therapeutic effects. nih.govencyclopedia.pub |
| 2-ene-VPA-CoA | β-oxidation of VPA-CoA. pharmgkb.org | Intermediate in the main β-oxidation pathway. |
| 4-ene-VPA | Cytochrome P450 oxidation of VPA. nih.gov | Precursor to the potentially toxic 2,4-diene-VPA-CoA. pharmgkb.orgnih.gov |
| (E)-2,4-diene-VPA-CoA | β-oxidation of 4-ene-VPA-CoA. pharmgkb.orgnih.gov | Reactive metabolite associated with hepatotoxicity. pharmgkb.orgnih.gov |
Biotransformation Pathways (e.g., Glucuronidation, Cytochrome P450-mediated Oxidation)
The biotransformation of valproic acid (VPA) is extensive and occurs primarily in the liver through three main pathways: glucuronidation, cytochrome P450 (CYP)-mediated oxidation, and mitochondrial β-oxidation. pharmgkb.orgnih.govwikipedia.org
Glucuronidation is a major metabolic route, accounting for approximately 30-50% of a dose of VPA. pharmgkb.orgnih.govwikipedia.org This process involves the conjugation of VPA with glucuronic acid to form valproate-glucuronide, which is then excreted in the urine. pharmgkb.orgwikipedia.orgtandfonline.com Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this pathway, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. pharmgkb.orgwikipedia.org
Cytochrome P450-mediated oxidation is considered a minor pathway, responsible for about 10% of VPA metabolism. pharmgkb.orgnih.gov However, it is a critical pathway as it leads to the formation of several metabolites, including the potentially hepatotoxic 4-ene-VPA. nih.govmdpi.com The primary CYP isoenzymes involved in VPA oxidation are CYP2C9, CYP2A6, and CYP2B6. nih.govwikipedia.orgmdpi.com These enzymes also mediate the formation of other oxidized metabolites such as 4-hydroxy-VPA and 5-hydroxy-VPA. nih.govmdpi.com Studies have shown that VPA can also inhibit the activity of CYP2C9, which can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. researchgate.netnih.gov
Mitochondrial β-oxidation , as detailed in the previous section, accounts for approximately 40% of VPA metabolism. pharmgkb.orgnih.govwikipedia.org
Table 2: Major Biotransformation Pathways of Valproic Acid
| Pathway | Percentage of Metabolism | Key Enzymes/Process | Primary Metabolite(s) |
| Glucuronidation | ~30-50% pharmgkb.orgnih.govwikipedia.org | UGT enzymes (e.g., UGT1A3, UGT1A6, UGT2B7) pharmgkb.orgwikipedia.org | Valproate-glucuronide pharmgkb.orgwikipedia.org |
| Mitochondrial β-Oxidation | ~40% pharmgkb.orgnih.govwikipedia.org | Mitochondrial enzymes | Valproyl-CoA and subsequent intermediates pharmgkb.org |
| Cytochrome P450 Oxidation | ~10% pharmgkb.orgnih.gov | CYP2C9, CYP2A6, CYP2B6 nih.govwikipedia.orgmdpi.com | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA nih.govmdpi.com |
Cellular and Molecular Signaling Pathways
Ion Channel Modulation (e.g., Sodium, Potassium, Calcium Channels)
Valproic acid (VPA) exerts some of its pharmacological effects through the modulation of various voltage-gated ion channels, which are crucial for regulating neuronal excitability. nih.govpatsnap.comsymbiosisonlinepublishing.com
Sodium Channels: VPA is known to block voltage-gated sodium channels. nih.govpatsnap.comdrugbank.com This action reduces the influx of sodium ions into neurons, which in turn decreases neuronal excitability and the rate of neuronal firing. nih.govpatsnap.com This mechanism is believed to contribute significantly to its anticonvulsant properties by preventing the generation and propagation of abnormal electrical impulses that can trigger seizures. nih.gov
Potassium Channels: The effect of VPA on potassium channels is more complex and appears to be voltage-dependent. nih.govpharmgkb.org In studies using frog nodes of Ranvier, VPA was found to increase potassium conductance at smaller depolarizations, while markedly reducing it at greater depolarizations. nih.gov Other research in snail neurons showed that VPA increased the amplitude of late potassium outward currents. nih.gov Furthermore, VPA has been shown to preserve the M-current, a type of potassium current, during seizures by interfering with the palmitoylation of a signaling scaffold protein, AKAP79/150. jci.org
Calcium Channels: VPA also modulates the function of voltage-gated calcium channels, including T-type calcium channels. patsnap.comsymbiosisonlinepublishing.comnews-medical.net By affecting these channels, VPA can further decrease the likelihood of abnormal neuronal firing. patsnap.com In embryonic neural progenitor cells, VPA has been shown to up-regulate the transcription of T-type calcium channels, which may contribute to increased cell proliferation. nih.govkoreascience.kr
Protein Conformational Stability (e.g., G Protein-Coupled Receptors like Rhodopsin)
Research has explored the effect of sodium valproate on the conformational stability of G protein-coupled receptors (GPCRs), specifically rhodopsin, which is involved in vision. nih.govnih.gov Studies on a rhodopsin mutant (I307N), a model for retinal degeneration, found that sodium valproate did not enhance the stability of the dark, inactive conformation of the mutant protein. nih.govnih.govresearchgate.net In fact, the photoactivated conformation of the mutant appeared to be destabilized by the compound, as indicated by a faster decay of its active state. nih.govnih.govresearchgate.net These findings at a molecular level suggest a destabilizing effect of sodium valproate on this particular rhodopsin mutant. nih.govresearchgate.net
In contrast, some studies have suggested that histone deacetylase (HDAC) inhibitors, including VPA, might increase the yield of folded rhodopsin at lower concentrations. arvojournals.org However, at higher concentrations, the yield of folded mutant rhodopsin was significantly reduced, while the yield of wild-type rhodopsin increased. arvojournals.org Another study reported that VPA treatment was neuroprotective and improved visual function in transgenic frogs expressing a specific rhodopsin mutant (P23H), potentially by promoting the clearance of the misfolded protein via autophagy. jneurosci.org However, this protective effect was not observed across all rhodopsin mutation genotypes, and in some cases, VPA was ineffective or even detrimental. jneurosci.org
Redox-Regulated Post-Translational Modifications
Valproic acid (VPA) has been shown to induce redox-sensitive post-translational protein modifications, and these effects appear to be dependent on the cellular differentiation state. nih.govmdpi.comdntb.gov.ua In undifferentiated cells, VPA can disrupt redox signaling, leading to an increase in protein oxidation. researchgate.netresearchgate.net This over-oxidation of proteins can result in their dysregulation and subsequent degradation. researchgate.netresearchgate.net
Conversely, in differentiated cells, the response to VPA-induced oxidative stress appears to be different. researchgate.netresearchgate.net Differentiated cells may be protected from severe oxidation through mechanisms like protein S-glutathionylation, which allows for a more timely recovery of protein function. researchgate.netresearchgate.net These findings suggest that redox-sensitive post-translational protein alterations in undifferentiated cells could be a mechanism contributing to the developmental toxicity of VPA. nih.govresearchgate.net
Influence on Cell Proliferation and Morphological Changes (in vitro models)
In vitro studies have demonstrated that valproic acid (VPA) can influence cell proliferation and induce morphological changes in various cell types.
Cell Proliferation: VPA has been shown to inhibit the growth of certain cell lines, such as tongue cancer SAS cells, in a dose-dependent manner. researchgate.net In embryonic neural progenitor cells, exposure to VPA has been linked to an increase in proliferation, a process that may be mediated by the upregulation of T-type calcium channels. nih.govkoreascience.kr
Morphological Changes: VPA treatment can cause significant alterations in cell morphology. For instance, in human umbilical vein endothelial cells (HUVECs), VPA induced a change from the typical 'cobblestone' morphology to an enlarged, spindle-shaped appearance. researchgate.net In rat whole-embryo culture, VPA produced irregular clefts along the neural tube. nih.gov Furthermore, in primary human astrocyte cells, VPA treatment led to time-dependent changes in nuclear morphology, with nuclei becoming more elongated, flattened, larger, and more irregular over time. nih.govmolbiolcell.org These changes in nuclear size and shape are thought to be associated with the chromatin reorganization induced by VPA's activity as a histone deacetylase inhibitor. nih.govmolbiolcell.org
Integration of Microbial Postbiotics into Host Metabolism (for general pentanoate SCFA)
The microbial postbiotic, pentanoate (valerate), a five-carbon short-chain fatty acid (SCFA), plays a significant role in host metabolism following its production by gut microbiota. Research indicates that pentanoate, like other SCFAs, is absorbed by the host and integrated into various metabolic pathways, influencing cellular energetics and signaling.
Once absorbed, pentanoate can enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Metabolic tracing studies using 13C-labeled pentanoate have revealed that it can contribute to the generation of citrate (B86180) within the TCA cycle through two primary entry points: acetyl-CoA and succinyl-CoA. psu.edu This metabolic flexibility allows pentanoate to serve as an energy substrate and a precursor for biosynthesis. The conversion of pentanoate into acetyl-CoA is a key step, as acetyl-CoA can then be utilized in the TCA cycle for energy production or in the cytoplasm for the synthesis of fatty acids and for histone acetylation, an important epigenetic modification. researchgate.netnih.gov
Studies have shown that pentanoate treatment can lead to metabolic reprogramming in immune cells. For instance, in Th17 cells, pentanoate has been observed to enhance the glycolytic pathway. researchgate.netacs.org This increase in glycolysis, coupled with the contribution of pentanoate-derived acetyl-CoA, can lead to significant changes in cellular function, such as the increased production of the anti-inflammatory cytokine IL-10. nih.gov The metabolic influence of pentanoate also extends to the activation of the mTOR signaling pathway, a key regulator of cell metabolism, growth, and proliferation. nih.govacs.org This activation can further influence glucose metabolism and subsequent cellular responses. nih.gov
The integration of pentanoate into host metabolism is a complex process that highlights the intricate connection between the gut microbiome and host physiology. The ability of this SCFA to be utilized in fundamental metabolic pathways underscores its importance as a microbial-derived metabolite with systemic effects.
| Metabolic Process | Effect of Pentanoate | Research Model |
| TCA Cycle Integration | Enters via acetyl-CoA and succinyl-CoA, contributing to citrate generation. psu.edu | In vitro (CAR T cells) |
| Glycolysis | Enhances glycolytic activity. researchgate.netacs.org | In vitro (Th17 cells) |
| Acetyl-CoA Production | Converted into acetyl-CoA. researchgate.netnih.gov | In vitro (Th17 cells) |
| mTOR Pathway | Activates the mTOR signaling pathway. nih.govacs.org | In vitro (B cells, CD4+ T lymphocytes) |
| Cytokine Production | Induces IL-10 production. nih.gov | In vitro (Lymphocytes) |
Inhibition of Other Enzymes (e.g., Prolyl Endopeptidase)
Beyond its role in metabolic reprogramming, pentanoate and structurally similar fatty acids have been investigated for their inhibitory effects on various enzymes, including prolyl endopeptidase (PEP). PEP is a serine protease that has been implicated in the regulation of neuropeptides and has been studied in the context of neurological and inflammatory conditions.
While direct studies on the inhibitory effect of pentanoate on PEP are limited, research on valproic acid (VPA), a structurally similar branched-chain fatty acid (2-propylpentanoic acid), provides significant insights. mdpi.comfao.org VPA has been identified as an inhibitor of PEP. scispace.com Studies have shown that VPA can modify the secondary structure of PEP, which may prevent the binding of its substrate to the catalytic site. scispace.com This inhibitory action has been observed both in vitro, where VPA significantly inhibited the generation of the proinflammatory peptide proline-glycine-proline (PGP), and in vivo. scispace.com
Given the structural similarity between pentanoate and valproic acid, it is plausible that pentanoate may exert a similar inhibitory effect on prolyl endopeptidase. This potential mechanism of action could contribute to the broader physiological effects of pentanoate observed in various research models.
| Compound | Enzyme Target | Inhibitory Effect | Key Findings |
| Unsaturated Fatty Acids (e.g., Oleic Acid, Linoleic Acid) | Prolyl Endopeptidase (PEP) | Noncompetitive inhibition. scispace.com | IC50 values in the micromolar range; carboxyl group and structure are important for inhibition. scispace.com |
| Valproic Acid (VPA) | Prolyl Endopeptidase (PEP) | Inhibition of enzyme activity. scispace.com | Modifies the secondary structure of PEP, preventing substrate binding. scispace.com Inhibits PGP generation in vitro and reduces neutrophil influx in vivo. |
Computational and in Silico Modeling of Sodium 2 Propylpentanoate Interactions
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as sodium 2-propylpentanoate (B1229163), might bind to a receptor and to analyze the stability and conformational changes of the resulting complex over time.
Molecular docking studies have been instrumental in elucidating the binding of sodium 2-propylpentanoate, the salt of valproic acid (VPA), to its targets. A primary target is histone deacetylase (HDAC), an enzyme family involved in gene expression regulation. researchgate.netnih.gov VPA is known to be an HDAC inhibitor, and computational models have been used to understand this interaction. chemsrc.commedchemexpress.eubiocrick.comchemicalbook.commedchemexpress.comumass.edutargetmol.com Studies have shown that VPA binds to the active site of HDAC enzymes. researchgate.net For instance, the IC50 value for VPA's inhibition of HDAC1 is approximately 400 μM. chemsrc.commedchemexpress.eubiocrick.comchemicalbook.commedchemexpress.com Energy computations from docking studies have indicated that VPA has a lower binding affinity compared to other potent HDAC inhibitors like trichostatin-A (TSA), with calculated binding energies of -53.80 Kcal/mol for VPA versus -66.30 Kcal/mol for TSA. researchgate.net This difference in binding affinity is consistent with VPA's moderate inhibition of HDAC and its relatively lower toxicity to normal cells. researchgate.net
Molecular docking models have also been employed to investigate the interaction of VPA with other proteins, such as the visual G protein-coupled receptor, rhodopsin. mdpi.comupc.edu Mutations in rhodopsin can lead to retinal degenerative diseases, and VPA has been explored as a potential therapeutic agent. mdpi.comupc.edu Docking analyses have been used to identify potential binding sites for VPA on the rhodopsin molecule, providing insights into how it might influence the receptor's conformation and stability. mdpi.com Specifically, docking studies on a constitutively active rhodopsin mutant (E113Q) in complex with a G protein-derived peptide have helped to understand the structural basis of receptor activation. nih.gov
Furthermore, computational docking has been utilized to explore VPA's binding to voltage-gated sodium channels (Nav). pnas.org These studies suggest that VPA tends to bind within the voltage-sensing domains (VSDs) of these channels rather than the central pore, which is the binding site for many other antiepileptic drugs. pnas.org
In the context of rhodopsin, MD simulations can be used to study the effect of VPA on the conformational stability of both the wild-type and mutant forms of the receptor. mdpi.comupc.edu For example, simulations can track changes in the protein's secondary structure and the dynamics of key regions, such as the retinal binding pocket and cytoplasmic loops, in the presence and absence of VPA. mdpi.com Such analyses have suggested that VPA might not enhance the stability of certain rhodopsin mutants associated with retinal degeneration and may even destabilize the active conformation. mdpi.comupc.edu
The table below summarizes the predicted binding affinities of Valproic Acid with different biological targets as determined by computational methods.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if available) | Computational Method |
| Histone Deacetylase (HDAC) | -53.80 | - | Energy Computation |
| Rhodopsin (I307N mutant) | - | Asn307, Thr58, Met317 | Molecular Modeling |
| Voltage-gated Sodium Channel (NavMs) | - | Binds in Voltage-Sensing Domains | Computational Docking |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed electronic-level understanding of molecular properties. researchgate.net
DFT calculations have been employed to investigate the structural and electronic properties of sodium valproate. researchgate.net These calculations can predict various energetic properties, such as the stability of different conformations of the valproate molecule. They are also used to predict spectroscopic properties, including infrared (IR) spectra. researchgate.net By comparing the calculated spectra with experimental data, researchers can validate the computed structures and gain a deeper understanding of the molecule's vibrational modes. researchgate.net
Predictive Modeling for Biological Activity (e.g., In-vitro Like Computational Bioassays)
Computational models are increasingly used to predict the biological activity of compounds before they are synthesized and tested in the lab. These in silico bioassays can screen large libraries of virtual compounds to identify those with the highest probability of being active. For sodium 2-propylpentanoate and its derivatives, quantitative structure-activity relationship (QSAR) models can be developed. iiarjournals.org These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. iiarjournals.orgresearchgate.net By analyzing a set of compounds with known activities, a predictive model can be built to estimate the activity of new, untested molecules. researchgate.net For example, QSAR studies have been used to correlate the structural features of VPA derivatives with their antiepileptic activity. researchgate.net
In Silico Design of Novel Derivatives and Analogues
The insights gained from molecular docking, MD simulations, and QSAR studies can be used to rationally design novel derivatives of sodium 2-propylpentanoate with potentially improved properties. researchgate.net By understanding the key interactions between VPA and its target proteins, medicinal chemists can modify the VPA scaffold to enhance binding affinity, selectivity, or other desirable characteristics. For instance, based on the binding mode of VPA in the HDAC active site, new analogues could be designed with functional groups that form additional favorable interactions with the protein, potentially leading to more potent HDAC inhibition. researchgate.net Similarly, understanding the structural requirements for activity against other targets can guide the design of derivatives with novel pharmacological profiles. researchgate.net
Advanced Research Models for Investigating Sodium 2 Propylpentanoate Effects
In Vitro Cellular Models
In vitro models provide a controlled environment to dissect the specific effects of Sodium 2-propylpentanoate (B1229163) on various cell types and processes.
Primary Cell Cultures (e.g., Human Liver Microsomes)
Primary human liver microsomes are instrumental in studying the metabolism of Sodium 2-propylpentanoate. Research has shown that its biotransformation is complex, involving multiple cytochrome P450 (CYP) enzymes. nih.govoup.com Studies using these microsomes have identified that CYP2C9 is the primary enzyme responsible for the formation of the metabolites 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. oup.com Additionally, CYP2A6 has been shown to contribute to the formation of 3-OH-VPA. oup.com The use of specific chemical inhibitors and monoclonal antibodies against these CYPs in human liver microsome preparations has confirmed their significant role in the metabolic pathways of Sodium 2-propylpentanoate. oup.com
Table 1: Cytochrome P450 Enzymes Involved in Sodium 2-Propylpentanoate Metabolism in Human Liver Microsomes
| Enzyme | Metabolite(s) Formed | Role | Reference |
| CYP2C9 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Predominant catalyst | oup.com |
| CYP2A6 | 3-OH-VPA | Partial contributor | oup.com |
| CYP2B6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Minor contributor | oup.com |
Stem Cell Differentiation Studies (e.g., Neural Stem Cells, Mesenchymal Stem Cells)
Sodium 2-propylpentanoate has been extensively studied for its influence on the differentiation of various stem cell populations. As a histone deacetylase (HDAC) inhibitor, it can significantly alter gene expression, leading to changes in cell fate. reprocell.comchemicalbook.comreprocell.com
In the context of neural stem cells (NSCs) , research has demonstrated that Sodium 2-propylpentanoate can induce neuronal differentiation. pnas.orgscispace.com Studies on multipotent adult neural progenitor cells have shown that treatment with the compound leads to a decrease in proliferation and an increase in the expression of neuronal markers like MAP2ab. pnas.org It has also been found to increase the expression of NSC markers such as Nestin and SOX2 in animal models of spinal cord injury, suggesting a role in promoting the neural progenitor pool. nih.gov
The effects on mesenchymal stem cells (MSCs) are multifaceted and depend on the specific lineage. For instance, Sodium 2-propylpentanoate has been shown to promote the osteogenic differentiation of human bone marrow-derived MSCs, particularly at lower concentrations. mdpi.com Conversely, it has also been investigated for its capacity to enhance the differentiation of human adipose-derived stem cells into cardiomyocyte-like cells, an effect that is augmented when cultured in a fibrin (B1330869) scaffold. nih.gov Studies on the murine embryonic mesenchymal cell line C3H10T1/2 have also explored its impact on osteoblast differentiation. nih.gov
Table 2: Effects of Sodium 2-Propylpentanoate on Stem Cell Differentiation
| Stem Cell Type | Model System | Observed Effect | Reference |
| Neural Progenitor Cells | Adult rat neural progenitors | Induced neuronal differentiation, decreased proliferation | pnas.org |
| Neural Stem Cells | Rat model of spinal cord injury | Increased expression of Nestin and SOX2 | nih.gov |
| Mesenchymal Stem Cells | Human bone marrow-derived MSCs | Enhanced osteoblast differentiation | mdpi.com |
| Mesenchymal Stem Cells | Human adipose-derived stem cells | Increased differentiation into cardiomyocyte-like cells | nih.gov |
| Embryonic Stem Cells | Human embryonic stem cells | Promoted differentiation into cholangiocyte-like cells | researchgate.net |
Organoid and Ex Vivo Embryonic Systems (e.g., Rat Ectoderm, Ectoplacental Cones)
Three-dimensional organoid cultures provide a more physiologically relevant model to study developmental processes. The use of brain organoids derived from human stem cells has revealed that Sodium 2-propylpentanoate can impair the proliferation of neuroepithelial stem cells, leading to smaller organoids with fewer neurons. progress.org.uk This effect was linked to the induction of cellular senescence. progress.org.uk In studies using mouse embryos, exposure to the compound resulted in reduced proliferation of brain stem cells. progress.org.uk Furthermore, an ex vivo co-culture system of T cells and intestinal organoids has been developed to model lymphoepithelial interactions, demonstrating the utility of organoids in complex multi-cellular research contexts. frontiersin.org
Immunological Cell Lines (e.g., Th17 cells, CAR T cells)
The immunomodulatory properties of Sodium 2-propylpentanoate are an active area of investigation. In the context of cancer immunotherapy, it has been shown to enhance the efficacy of Chimeric Antigen Receptor (CAR) T cells against glioblastoma. nih.govfrontiersin.org At sublethal concentrations, it increases the expression of NKG2D ligands on glioblastoma cells, making them more susceptible to cytotoxicity mediated by NKG2D CAR-T cells. nih.govfrontiersin.org This treatment also stimulated the CAR-T cells to produce higher levels of inflammatory cytokines. nih.govfrontiersin.org Research on T helper 17 (Th17) cells, a subset of T cells involved in inflammation and immunity, is ongoing to understand their role in the context of CAR-T cell therapy and how they might be modulated. nih.govmdpi.comfrontiersin.org
In Vivo Animal Models (excluding direct clinical relevance or adverse effects)
Rodent Models for Neurodevelopmental Pathway Investigation
The administration of Sodium 2-propylpentanoate during pregnancy in rodents is a well-established and robust method for modeling autism spectrum disorder (ASD). nih.govkarger.com This model is recognized for its high validity, as rodents exposed to VPA prenatally exhibit behavioral characteristics and neurobiological changes that mirror the human condition. nih.gov The VPA-induced rodent model demonstrates strong face validity (resembling human symptoms), construct validity (similarity in underlying causes), and predictive validity, making it a valuable tool for investigating the neurobiology of autistic behaviors and for screening novel therapeutics. nih.govkarger.com
Research using this model has uncovered significant alterations in key neurodevelopmental pathways. For instance, abnormal upregulation of the mTOR signaling pathway has been observed in the brains of VPA-treated rats, leading to reduced autophagy and increased apoptosis. frontiersin.org Furthermore, studies have identified disturbances in the endocannabinoid signaling system in VPA-exposed animals, including altered levels of critical enzymes and receptor phosphorylation in brain regions like the frontal cortex, hippocampus, and amygdala. frontiersin.org
Structurally, prenatal VPA exposure can interfere with cortical development by affecting dendritic spine density, leading to states of hypo- and hyper-connectivity. graphyonline.com In rat models, offspring exposed to VPA have shown reduced cerebellar volume and a decreased number of Purkinje cells. graphyonline.com These models have been instrumental in linking VPA's function as a histone deacetylase (HDAC) inhibitor to observed teratogenic effects, such as neural tube defects and the structural brain changes seen in ASD. graphyonline.combiorxiv.org
| Rodent Model Finding | Affected Pathway/Process | Key Observations | Reference |
|---|---|---|---|
| ASD-like Behavioral Phenotypes | Social Interaction, Repetitive Behavior | Rodents prenatally exposed to VPA display impairments in social communication and interaction, alongside repetitive behaviors characteristic of human ASD. | nih.gov |
| Altered mTOR Signaling | Cell Growth, Proliferation, Survival | Increased phosphorylation of mTOR and its downstream target S6 in the mPFC, hippocampus, and cerebellum, associated with reduced autophagy. | frontiersin.org |
| Disturbed Endocannabinoid Signaling | Neuromodulation, Synaptic Plasticity | Reduced levels of enzymes like DAGLα in the cerebellum and altered phosphorylation of CB1R in the amygdala, hippocampus, and dorsal striatum. | frontiersin.org |
| Structural Brain Abnormalities | Neurodevelopment, Corticogenesis | VPA exposure leads to reduced cerebellar volume, fewer Purkinje cells, and altered dendritic spine density in the forebrain. | graphyonline.com |
| Cellular Senescence | Neurogenesis | VPA induces cellular senescence in neuroepithelial cells, mediated by p19Arf, which disrupts normal neurodevelopment and can lead to microcephaly. | biorxiv.org |
Zebrafish Models for Behavioral and Molecular Phenotyping
Zebrafish (Danio rerio) have emerged as a powerful model organism for studying the effects of Sodium 2-propylpentanoate on neurodevelopment. mdpi.commdpi.com Their rapid development, transparent embryos, and high reproductive rate offer significant advantages for high-throughput screening and detailed molecular analysis. mdpi.commdpi.com Exposing zebrafish embryos to VPA induces a range of developmental and behavioral changes that are consistent with an ASD-like phenotype, making it a valuable tool for understanding the underlying mechanisms of neurodevelopmental disorders. nih.govmdpi.com
Behaviorally, VPA-exposed zebrafish exhibit significant alterations in social behavior, anxiety levels, and locomotor activity. mdpi.comnih.gov Studies have documented impaired sociability, hyperactivity, and deficits in social interaction in zebrafish exposed to VPA during early development. nih.govmdpi.com These behavioral phenotypes are often accompanied by physiological changes, including decreased heart rates, increased mortality, and morphological abnormalities. mdpi.com
At the molecular level, VPA exposure is associated with the differential expression of a multitude of genes involved in neurodevelopment and neuronal function. mdpi.comnih.gov Transcriptomic analyses have revealed that VPA significantly alters the expression of genes linked to ASD, such as shank3, mbd5, and adsl. nih.gov These genetic and molecular changes underscore the utility of the zebrafish model in dissecting the complex pathways affected by VPA and for screening potential therapeutic compounds. nih.govijpsonline.com
| Zebrafish Model Finding | Area of Investigation | Key Observations | Reference |
|---|---|---|---|
| ASD-Like Behavioral Changes | Social Behavior & Locomotion | VPA exposure leads to social deficits, cognitive deficits, behavioral rigidity, and locomotor alterations such as hyperactivity. | mdpi.comnih.gov |
| Physiological Alterations | Developmental Biology | Observed effects include decreased heart rates, increased mortality rates, and significant morphological abnormalities. | mdpi.com |
| Gene Expression Dysregulation | Molecular Phenotyping | VPA exposure alters the expression of numerous genes involved in neurodevelopment, including many previously identified as ASD-related genes. | mdpi.comnih.gov |
| Neurochemical Changes | Neuroanatomy & Neurochemistry | Exposure is linked to neuroanatomical alterations and changes in neurochemical systems, such as the histaminergic system. | mdpi.commdpi.com |
| Developmental Delays | Embryogenesis | Significant delays in hatching rates were observed at specific concentrations of VPA. | nih.govscienceopen.com |
Models for Autoimmune and Inflammatory Conditions (e.g., Colitis, Multiple Sclerosis)
The application of Sodium 2-propylpentanoate extends to modeling and investigating autoimmune and inflammatory diseases. In the context of multiple sclerosis (MS), a neurodegenerative disorder, VPA has been studied in various animal models, including the cuprizone-induced demyelination model and the experimental autoimmune encephalomyelitis (EAE) model. nih.govnih.govehu.eus In a cuprizone-induced mouse model of MS, VPA was found to enhance the differentiation of stem cells into oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govehu.eusresearchgate.net This resulted in improved remyelination and motor function, suggesting its potential as a therapeutic candidate for MS. nih.govehu.eus In the EAE model, VPA treatment suppressed neuroinflammation and reduced the clinical severity of the disease, particularly in its early phase. nih.gov
In the realm of inflammatory bowel disease (IBD), which includes conditions like colitis, VPA has demonstrated anti-inflammatory effects. oup.com Studies using animal models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, have shown that VPA can ameliorate inflammation. windows.netnih.gov Research on ex-vivo biopsies from IBD patients has revealed that VPA can modulate epigenetic mechanisms, such as histone acetylation, and influence the expression of microRNAs involved in inflammation. oup.comresearchgate.net For example, VPA was shown to increase the expression of miR449a in the intestinal mucosa of IBD patients and to reverse the hypoacetylation of histone H3 lysine (B10760008) 27 (H3K27ac) that is linked to intestinal inflammation. oup.comwindows.net
| Disease Model | Model Type | Key Findings with Sodium 2-Propylpentanoate (VPA) | Reference |
|---|---|---|---|
| Multiple Sclerosis (MS) | Cuprizone-induced mouse model | VPA enhanced stem cell differentiation into oligodendrocytes, improved remyelination, and increased motor function. It also increased the expression of myelin-specific genes. | nih.govehu.eusresearchgate.net |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | VPA treatment suppressed neuroinflammation and decreased the clinical score of EAE, particularly in the early phase of the disease. | nih.gov |
| Colitis (IBD) | Animal models (e.g., DSS-induced colitis) | VPA demonstrated anti-inflammatory and anti-tumor effects. | oup.comwindows.net |
| Colitis (IBD) | Ex-vivo human colonic biopsies | VPA increased the expression of miR449a and restored H3K27ac levels, which are linked to the regulation of inflammation. It also decreased inflammatory cytokine production. | oup.comwindows.net |
Syngeneic Models for Adoptive Immunotherapy (e.g., CAR T cells)
In the field of oncology and immunotherapy, Sodium 2-propylpentanoate is being investigated for its ability to enhance the efficacy of treatments like Chimeric Antigen Receptor (CAR) T-cell therapy. nih.govbmj.com Syngeneic mouse models, which utilize mice with a fully functional immune system, are critical for this line of research. nih.govnih.gov These models allow for the accurate assessment of how combination therapies, such as VPA and CAR T-cells, interact with the host's endogenous immune system, an aspect that is missing in immunodeficient models. nih.govelifesciences.org
Research has shown that VPA can significantly increase the cytotoxicity of CAR T-cells against various cancers, including acute myeloid leukemia (AML) and glioblastoma. nih.govfrontiersin.org The proposed mechanism involves VPA's ability to upregulate the expression of Natural-Killer Group 2, member D (NKG2D) ligands on the surface of tumor cells. bmj.comfrontiersin.orgashpublications.org NKG2D is an activating receptor on immune cells, including T-cells, and its ligands are often absent in healthy tissues but expressed on tumor cells. frontiersin.org By increasing the expression of these ligands, VPA essentially "paints" the cancer cells, making them more susceptible to recognition and destruction by NKG2D-targeting CAR T-cells. frontiersin.org In vivo studies using syngeneic xenograft models have confirmed that combining VPA with CAR T-cell therapy can lead to prolonged survival and enhanced antitumor activity. nih.govbmj.comfrontiersin.org
| Cancer Type | Therapeutic Combination | Key Findings in Syngeneic/In Vivo Models | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | VPA + CD123 or CLL-1 CAR T-cells | VPA significantly improved CAR T-cell potency against AML cells. The combination prolonged overall survival in a mouse model. | nih.govbmj.comashpublications.org |
| Glioblastoma | VPA + NKG2D CAR T-cells | VPA increased surface NKG2D ligand expression on glioblastoma cells, enhancing their susceptibility to CAR T-cell mediated cytotoxicity in vitro and in vivo. | frontiersin.org |
| General Solid Tumors | CAR T-cell therapy + Immunomodulators | Syngeneic models are essential to evaluate the interplay between the host immune system and CAR T-cells, especially for solid tumors with immunosuppressive microenvironments. | nih.govnih.govelifesciences.org |
Future Directions and Emerging Research Avenues for Sodium 2 Propylpentanoate
Exploration of Undiscovered Molecular Mechanisms of Action
While the exact mechanism of action for sodium 2-propylpentanoate (B1229163) (also known as sodium valproate) remains to be fully elucidated, its anticonvulsant effects are traditionally linked to the blockade of voltage-gated sodium channels and an increase in brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org The GABAergic effect is also thought to contribute to its anti-manic properties. wikipedia.org The drug may elevate GABA levels by inhibiting enzymes that break it down, such as GABA transaminase and succinate-semialdehyde dehydrogenase, and by blocking its re-uptake by neurons. wikipedia.org
However, the therapeutic applications of sodium valproate are broad, suggesting a more complex mechanism of action involving multiple cellular targets. symbiosisonlinepublishing.com These targets include ion channels, the phospholipase A2 signaling pathway, the synthesis of inositol, and the MAP Kinases and GSK3 pathways. symbiosisonlinepublishing.com Research indicates that valproic acid can modulate neuronal hyperexcitability by blocking T-type calcium channels as well. symbiosisonlinepublishing.com Furthermore, it acts as a histone deacetylase (HDAC) inhibitor, which leads to a more transcriptionally active chromatin structure, thereby exerting an epigenetic effect. wikipedia.org This multifaceted action may explain its wide range of therapeutic uses. symbiosisonlinepublishing.com
Future research will likely focus on further unraveling these complex molecular interactions. A deeper understanding of how sodium valproate interacts with its various targets could lead to the development of more specific and effective therapies with fewer side effects. e3s-conferences.orge3s-conferences.orgresearchgate.net
Development of Advanced Analytical Techniques and Derivatization Strategies
The analysis of sodium 2-propylpentanoate, or valproic acid (VPA), presents a challenge due to the molecule's lack of a chromophore, which is necessary for detection by high-performance liquid chromatography (HPLC) with UV detectors. nih.govoup.com This has historically made gas chromatography the primary method for its analysis. researchgate.net To overcome this limitation, derivatization techniques are frequently employed. These methods involve chemically modifying the VPA molecule by adding a chromophore, making it detectable by HPLC. nih.govsci-hub.se
Several derivatization reagents have been successfully used, including:
2,4′-dibromoacetophenone sci-hub.seoup.com
2-bromo-2′-acetonaphthone (BAN) oup.com
Trichlorophenol and 2-hydroxyacetophenone (B1195853) nih.govresearchgate.net
These derivatization strategies have significantly improved the sensitivity and applicability of HPLC for VPA analysis. nih.govresearchgate.netsci-hub.seoup.com For instance, a method using BAN as a derivatizing agent resulted in a highly sensitive assay with a low limit of detection. oup.com Another novel method utilized trichlorophenol and 2-hydroxyacetophenone to introduce phenyl and benzoyl groups, creating detectable chromophores for HPLC analysis. nih.govresearchgate.net
Future research in this area is focused on developing even more simple, rapid, and sensitive derivatization methods. oup.com The goal is to create techniques that require smaller sample volumes, use less toxic reagents, and have shorter reaction times. sci-hub.seoup.com Advanced analytical techniques like nano ultra-performance liquid chromatography coupled with tandem mass spectrometry (nanoUPLC-MS/MS) are also being explored for more detailed structural identification of VPA and its metabolite derivatives. nih.gov
Table of Derivatization Reagents for Valproic Acid Analysis
| Derivatization Reagent | Analytical Technique | Key Advantages |
| 2,4′-dibromoacetophenone (pBPB) | HPLC-UV | Good linearity and high conversion rate. sci-hub.se |
| 2-bromo-2′-acetonaphthone (BAN) | HPLC-UV | High sensitivity, low limit of detection, less time-consuming. oup.com |
| Trichlorophenol | HPLC-UV | Enables quantification at very low concentrations. nih.govresearchgate.net |
| 2-hydroxyacetophenone | HPLC-UV | Feasible for routine analysis and bioanalysis. nih.govresearchgate.net |
| Tetramethylammonium hydroxide (B78521) (TMAH) | HPLC-UV | Catalyzes the derivatization reaction, requiring a smaller amount of derivatizing agent. sci-hub.se |
Innovative Synthetic Pathways for Enhanced Sustainability and Purity
The synthesis of sodium 2-propylpentanoate is a critical process in the pharmaceutical industry. e3s-conferences.org Current research is focused on refining these synthetic routes to improve production efficiency, reduce costs, and enhance the sustainability of the manufacturing process. e3s-conferences.orge3s-conferences.orgresearchgate.net
One established method involves the use of 2-cyano-2-valproate derivatives. This multi-step process is designed to maximize both the purity and yield of the final product. e3s-conferences.org Key steps include a reaction of 2-cyano-2-valproate with water and sulfuric acid, followed by alkaline treatment and neutralization with sodium hydroxide. e3s-conferences.org Careful control of reaction conditions such as temperature and pH is crucial for optimizing the purity and yield. e3s-conferences.org
Another avenue of innovation is the development of flow-based synthesis methods. A three-step, integrated flow process for producing sodium valproate has been described, highlighting a move towards more sustainable and efficient manufacturing. researchgate.net
Future research will continue to explore novel synthetic pathways with a strong emphasis on "green chemistry" principles. This includes the use of more environmentally friendly solvents, reducing the number of reaction steps, and minimizing waste generation. e3s-conferences.orge3s-conferences.org The goal is to develop a more cost-effective and ecologically sound manufacturing process for this important pharmaceutical agent. e3s-conferences.org
Computational Approaches for Targeted Molecular Design and Prediction
Computational methods are playing an increasingly important role in the design and development of new derivatives of sodium 2-propylpentanoate with improved therapeutic profiles. acs.orgnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to predict the biological activity and properties of novel compounds. acs.orgnih.govresearchgate.net
QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.net These models can help identify the key structural features that are important for a drug's therapeutic effect. acs.org For example, QSAR studies on valproic acid derivatives have highlighted the importance of the electronic properties of the C=O group for anticonvulsant activity. acs.org
Molecular docking and dynamics simulations provide insights into how a drug molecule interacts with its target receptor at the atomic level. nih.gov This information can be used to design new molecules with higher affinity and selectivity for their intended target. nih.gov For instance, these methods have been used to design valproic acid derivatives with enhanced anti-proliferative effects by targeting the histone deacetylase 8 (HDAC8) enzyme. nih.gov
The integration of these computational approaches allows for a more targeted and rational design of new drug candidates, potentially reducing the time and cost of drug development. nih.gov Future research will likely see an even greater reliance on these in silico methods for the design of next-generation valproic acid-based therapies. nih.gov
Investigation of Broader Biological System Interactions (e.g., microbiome-host crosstalk for pentanoate)
Emerging research is uncovering the significant interplay between sodium 2-propylpentanoate (valproate) and the gut microbiome, opening new avenues for understanding its therapeutic effects and potential side effects. nih.govfrontiersin.orgpsychiatry-psychopharmacology.commdpi.com The gut microbiota can influence the metabolism and activity of drugs, and in turn, drugs can alter the composition of the gut microbiota. mdpi.commedicalresearchjournal.org
Studies have shown that valproic acid can alter the gut microbial composition. nih.govmdpi.com For instance, in animal models, valproic acid administration has been associated with changes in the abundance of major bacterial phyla like Firmicutes and Bacteroidetes. mdpi.com It has also been shown to affect the levels of short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota that have important roles in host health. mdpi.com
Furthermore, the short-chain fatty acid pentanoate, which is structurally related to valproic acid, has been identified as a key mediator in the communication between the microbiome and the host's immune system. biorxiv.orgnih.govresearchgate.net Pentanoate has been shown to have immunomodulatory effects, including the ability to suppress autoimmunity by enhancing the production of the anti-inflammatory cytokine IL-10 and suppressing the generation of pro-inflammatory Th17 cells. nih.govresearchgate.net The abundance of pentanoate has even been linked to survival rates in patients undergoing certain cancer immunotherapies. biorxiv.org
This research highlights the potential for a "triangular bridge" connecting diet, the gut microbiome, and the effects of drugs like valproate. researchgate.net Understanding this complex crosstalk could lead to new therapeutic strategies, such as dietary interventions or the use of probiotics, to optimize the efficacy of valproate treatment and mitigate its adverse effects. frontiersin.orgmedicalresearchjournal.org Future studies will likely delve deeper into the specific mechanisms by which valproate interacts with the gut microbiome and how this interaction influences treatment outcomes. nih.gov
Q & A
Q. What are the methodological considerations for synthesizing and purifying sodium (1-14C)pentanoate for isotopic tracer studies?
Sodium (1-14C)pentanoate synthesis typically involves carboxylation or isotope exchange. For purification, preparative capillary gas chromatography (PCGC) is used to isolate the compound, but precision challenges arise during graphite preparation and accelerator mass spectrometry (AMS) analysis. For example, repeated AMS measurements of identical samples showed deviations of ±20‰, highlighting the need for rigorous quality control in isotopic purity . Derivatization with agents like PFBBr (pentafluorobenzyl bromide) can enhance detection sensitivity in mass spectrometry, but optimization of reaction parameters (pH, temperature, and solvent) is critical to minimize contamination and ensure reproducibility .
Q. How can sodium pentanoate be utilized in buffer systems, and what are its pH stabilization properties?
Sodium pentanoate (pKa = 4.84) forms a buffered solution when combined with pentanoic acid. For a 0.210 M sodium pentanoate solution, the pH can be calculated using the Henderson-Hasselbalch equation. Experimental validation shows that adding 8.00 mL of 0.100 M HCl to 75.0 mL of this buffer lowers the pH to 3.88, while NaOH raises it to 4.30. Such data are critical for designing in vitro metabolic studies requiring precise pH control .
Q. What analytical techniques are recommended for quantifying sodium (1-14C)pentanoate in biological matrices?
Liquid scintillation counting (LSC) is standard for detecting ¹⁴C-labeled compounds. However, high-resolution mass spectrometry (HRMS) with PFBBr derivatization improves specificity, particularly for short-chain fatty acids. Contamination from unlabeled carbon sources (M0 isotopomers) must be mitigated via optimized extraction protocols, such as using organic solvents like ethyl acetate .
Advanced Research Questions
Q. How do discrepancies in ¹¹⁴C measurements impact the interpretation of sodium pentanoate’s environmental or metabolic fate?
Variability in AMS results (±20‰) for ¹¹⁴C-labeled compounds arises from graphite preparation and instrumental effects, not PCGC purification. Researchers must account for this uncertainty when modeling carbon turnover rates in soil or aquatic systems. For instance, topsoil 1−¹¹⁴C dynamics are influenced by soil solution chemistry and C:N ratios, while subsoil behavior correlates with microbial activity and aggregation . Harmonizing ¹¹⁴C data to fraction modern (Fm) units improves cross-study comparability .
Q. What experimental designs are optimal for tracing sodium (1-14C)pentanoate in metabolic pathways?
Isotopomer enrichment assays using deuterated or ¹³C-labeled analogs (e.g., [2,2,3,3,4,4,5,5,5-²H₉]-pentanoate) allow tracking of metabolic flux. In preclinical studies, [1-¹¹C]pentanoate PET imaging revealed hepatic and renal uptake in dogs, suggesting utility in studying fatty acid metabolism in vivo. Radiosynthesis yields (~59%) and biodistribution data should guide dose calibration .
Q. How can contradictions in isotopic data from sodium (1-14C)pentanoate studies be resolved?
Contradictions often stem from contamination or analytical variability. Implementing triplicate measurements and using high-mass isotopomers (e.g., M7 or M9) reduces M0 interference. For AMS, repeated CO₂ splits and interlaboratory validation are essential. Statistical frameworks like ANOVA can differentiate technical noise from biological variability .
Q. What role does sodium pentanoate play in soil carbon sequestration models?
Subsoil 1−¹¹⁴C levels correlate with microbial activity and aggregation, making sodium pentanoate a useful tracer for studying stabilized carbon pools. Predictive models should integrate variables like soil texture and C:N ratios, particularly in anaerobic environments where pentanoate degradation is slower .
Methodological Resources
- Isotopic Analysis : Prioritize AMS with PCGC purification, but allocate ~20% error margins for ¹¹⁴C data .
- Metabolic Tracing : Combine PET imaging ([1-¹¹C]pentanoate) with isotopomer assays to map β-oxidation pathways .
- Environmental Studies : Use harmonized Fm units for cross-dataset comparisons and include soil chemistry covariates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
